(1-Aminopyrrolidin-3-yl)methanol
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Overview
Description
(1-Aminopyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C5H12N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Aminopyrrolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of a nitrone with a dipolarophile, such as an olefin, in a 1,3-dipolar cycloaddition reaction. This method is known for its regio- and stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of environmentally friendly solvents and catalysts can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Aminopyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: (1-Aminopyrrolidin-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for designing biologically active molecules.
Industry: The compound’s versatility makes it valuable in industrial applications, such as the synthesis of fine chemicals and specialty materials. Its use in catalysis and material science is also being explored .
Mechanism of Action
The mechanism of action of (1-Aminopyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity, influencing its biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Uniqueness: (1-Aminopyrrolidin-3-yl)methanol stands out due to the presence of both an amino group and a hydroxyl group, which provide unique reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(1-aminopyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-2-1-5(3-7)4-8/h5,8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQKHCWXCQUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597129 |
Source
|
Record name | (1-Aminopyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856599-34-3 |
Source
|
Record name | (1-Aminopyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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